molecular formula C6H3ClN2O2S B3210027 3-Cyanopyridine-4-sulfonyl chloride CAS No. 1060804-18-3

3-Cyanopyridine-4-sulfonyl chloride

Cat. No.: B3210027
CAS No.: 1060804-18-3
M. Wt: 202.62 g/mol
InChI Key: AGSGEANMDKNVPX-UHFFFAOYSA-N
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Description

3-Cyanopyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a cyano group at the 3-position and a sulfonyl chloride group at the 4-position of the pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanopyridine-4-sulfonyl chloride typically involves the chlorination of 3-cyanopyridine-4-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.

    Electrophilic Aromatic Substitution: The cyano group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, hydrazines, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct.

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions to introduce additional substituents onto the pyridine ring.

Major Products Formed

    Sulfonamides: Formed by the reaction of this compound with amines.

    Sulfonyl Hydrazides: Formed by the reaction with hydrazines.

    Halogenated Pyridines: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

3-Cyanopyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: Employed in the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyanopyridine-4-sulfonyl chloride is primarily based on its ability to react with nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various biological targets, such as enzymes and receptors, thereby modulating their activity. The cyano group can also participate in interactions with biological macromolecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.

    3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride: Contains additional methyl groups at the 4 and 6 positions.

Uniqueness

3-Cyanopyridine-4-sulfonyl chloride is unique due to the specific positioning of the cyano and sulfonyl chloride groups on the pyridine ring. This unique arrangement imparts distinct reactivity and biological properties compared to other pyridine derivatives. The presence of both electron-withdrawing groups enhances the compound’s electrophilic character, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

3-cyanopyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-1-2-9-4-5(6)3-8/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSGEANMDKNVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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